Afabicin (formerly Debio 1450, AFN-1720) is a novel, first-in-class antibiotic prodrug currently under development. [, , , ] It is specifically designed to target the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis pathway (FAS-II system) of bacteria. [, , , ] This pathway is crucial for bacterial survival and is distinct from the fatty acid synthesis pathway found in mammals, making it a promising target for the development of new antibiotics. [, ] Afabicin's unique mechanism of action and targeted spectrum of activity make it a potential therapeutic option for infections caused by Staphylococcus spp., including methicillin-resistant Staphylococcus aureus (MRSA). [, , , ]
Applications
Afabicin's primary application in scientific research is focused on its development as a novel antibiotic, specifically against staphylococcal infections. [, , , ] Key research areas include:
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Clinical trials have demonstrated Afabicin's efficacy and safety in treating ABSSSI caused by staphylococci, including MRSA. [] Results indicate that Afabicin demonstrates non-inferiority to vancomycin/linezolid, the current standard of care for ABSSSI. []
Treatment of Bone and Joint Infections: Research suggests that Afabicin desphosphono exhibits good penetration into bone tissues, achieving concentrations exceeding the minimum inhibitory concentration (MIC90) for S. aureus throughout the dosing interval. [] This finding, coupled with preclinical efficacy data and the availability of both intravenous and oral formulations, supports Afabicin's potential as a treatment option for staphylococcal bone and joint infections. []
Microbiota-Sparing Antibiotic Therapy: Studies highlight Afabicin's potential as a microbiota-sparing antibiotic. [] Research in both animal models and human subjects has demonstrated that, unlike other commonly used antibiotics, oral Afabicin treatment does not significantly disrupt the composition or diversity of the gut microbiota. [] This property could be highly beneficial in reducing the risk of antibiotic-associated complications such as Clostridioides difficile infection and promoting overall gut health.
Intracellular Activity against Staphylococcus aureus: Studies investigating Afabicin desphosphono's activity against intracellular Staphylococcus aureus are underway. [, ] This research aims to evaluate the drug's ability to eliminate intracellular bacteria, a crucial factor in treating persistent or recurrent infections.
Related Compounds
Afabicin desphosphono
Compound Description: Afabicin desphosphono (Debio 1452, AFN-1252) is the active metabolite of afabicin. It acts as a potent and selective inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme. [, ] This enzyme is crucial for bacterial fatty acid synthesis, making it an attractive target for antibacterial drugs. []
Relevance: Afabicin desphosphono is directly derived from afabicin through metabolic conversion. This active metabolite is responsible for the observed antibacterial activity of afabicin. [] The structural difference lies in the presence of a phosphate group in afabicin, which gets cleaved off to yield the active afabicin desphosphono.
Triclosan
Compound Description: Triclosan is a broad-spectrum antibacterial and antifungal agent that targets the enoyl-acyl carrier protein reductase (FabI) enzyme. [] It has been widely used in personal care products like soaps and toothpaste.
Isoniazid
Compound Description: Isoniazid is a first-line antibiotic used for the treatment of tuberculosis. It targets the InhA enzyme, which is the mycobacterial homologue of the FabI enzyme. []
Relevance: Isoniazid exemplifies another clinically relevant antibacterial agent that targets the fatty acid synthesis pathway, specifically the InhA enzyme in mycobacteria. [] This illustrates the potential of targeting this pathway for developing new antimicrobials, like afabicin, which targets the FabI enzyme in staphylococci.
CG400549
Compound Description: CG400549 is a novel FabI inhibitor currently undergoing clinical trials for the treatment of Staphylococcus aureus infections. []
Relevance: Similar to afabicin, CG400549 represents another promising drug candidate targeting the FabI enzyme for combating staphylococcal infections. [] This highlights the emerging interest and potential of developing new FabI inhibitors for treating bacterial infections.
Clindamycin
Relevance: Unlike afabicin, which has been shown to be microbiota-sparing, clindamycin causes significant dysbiosis in the murine gut microbiota. [] This emphasizes the potential advantage of afabicin in minimizing disruption of the healthy gut microbiota, a crucial aspect of responsible antibiotic use.
Linezolid
Compound Description: Linezolid is an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []
Relevance: Afabicin demonstrated comparable efficacy to a combination therapy of vancomycin/linezolid in treating acute bacterial skin and skin structure infections (ABSSSI). [] This finding supports the potential of afabicin as an alternative treatment option for ABSSSI caused by staphylococci.
Moxifloxacin
Relevance: Similar to clindamycin, moxifloxacin causes substantial dysbiosis in the murine gut microbiota, unlike the microbiota-sparing effect observed with afabicin. [] This further highlights the potential benefit of afabicin in preserving the gut microbiota, a significant advantage compared to some currently used antibiotics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Adriamycin 14-thiobutyrate, also known as Doxorubicinone 14-thiobutyrate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Adrenosterone is a 3-oxo Delta(4)-steroid that is androst-4-ene carrying three oxo-substituents at positions 3, 11 and 17. It has a role as an androgen, a human urinary metabolite, a marine metabolite and an EC 1.1.1.146 (11beta-hydroxysteroid dehydrogenase) inhibitor. It is a 3-oxo-Delta(4) steroid, a 17-oxo steroid, an androstanoid and an 11-oxo steroid. It derives from a hydride of an androstane.
Adriamycin 14-thiovalerate, also known as Doxorubicinone, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Adriforant is under investigation in clinical trial NCT00992342 (A Phase 1 Study To Evaluate The Safety And Tolerability Of Different Doses Of PF-03893787 In Healthy Adult Volunteers).